molecular formula C8H11BrN2 B13670890 3-Bromo-6-butylpyridazine

3-Bromo-6-butylpyridazine

Cat. No.: B13670890
M. Wt: 215.09 g/mol
InChI Key: NDLZSNSANNCIDR-UHFFFAOYSA-N
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Description

3-Bromo-6-butylpyridazine: is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-butylpyridazine can be achieved through several methods. One common approach involves the bromination of 6-butylpyridazine. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-butylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The butyl group at position 6 can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Sodium amide, potassium tert-butoxide, polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

    Oxidation Reactions: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride, hydrogen gas, catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alkanes or alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-6-butylpyridazine is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These compounds can be used in the study of biochemical pathways and the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 3-Bromo-6-butylpyridazine and its derivatives involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. In receptor modulation, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

    3-Bromo-6-methylpyridazine: Similar structure but with a methyl group instead of a butyl group.

    3-Bromo-6-phenylpyridazine: Contains a phenyl group at position 6.

    3-Chloro-6-butylpyridazine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-6-butylpyridazine is unique due to the presence of both a bromine atom and a butyl group.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-6-butylpyridazine

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3

InChI Key

NDLZSNSANNCIDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(C=C1)Br

Origin of Product

United States

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